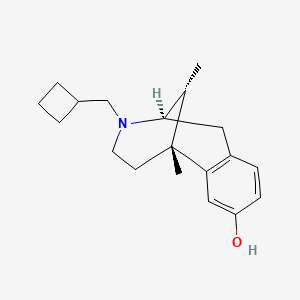
3,3'-(Propyliminodimethylene)bis(5,5-diphenylhydantoin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) is a complex organic compound known for its unique structure and potential applications in various scientific fields This compound belongs to the class of hydantoins, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a suitable propyliminodimethylene precursor. One common method includes the use of a condensation reaction where the hydantoin derivative is reacted with a propylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature to ensure a high yield of the desired product. The purification of the compound is typically achieved through recrystallization or chromatography techniques to obtain a pure and stable product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted hydantoin derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy due to its structural similarity to known anticonvulsant drugs.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, the compound reduces the excitability of neurons and prevents the occurrence of seizures. Additionally, the compound may interact with other ion channels and receptors, contributing to its overall pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) can be compared with other hydantoin derivatives, such as:
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug used in the treatment of epilepsy. While both compounds share a similar core structure, the presence of the propyliminodimethylene bridge in 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) may confer additional pharmacological properties.
5,5-Dimethylhydantoin: Another hydantoin derivative with different substituents on the hydantoin ring. This compound is used in various industrial applications, including as a disinfectant and a precursor for the synthesis of other chemicals.
The uniqueness of 3,3’-(Propyliminodimethylene)bis(5,5-diphenylhydantoin) lies in its specific structural modifications, which may enhance its biological activity and broaden its range of applications compared to other hydantoin derivatives.
Eigenschaften
CAS-Nummer |
21322-34-9 |
|---|---|
Molekularformel |
C35H33N5O4 |
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
3-[[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl-propylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C35H33N5O4/c1-2-23-38(24-39-30(41)34(36-32(39)43,26-15-7-3-8-16-26)27-17-9-4-10-18-27)25-40-31(42)35(37-33(40)44,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22H,2,23-25H2,1H3,(H,36,43)(H,37,44) |
InChI-Schlüssel |
XYDBEEQLZMIBQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CN4C(=O)C(NC4=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




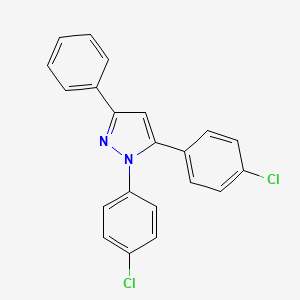
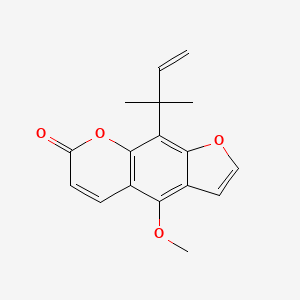
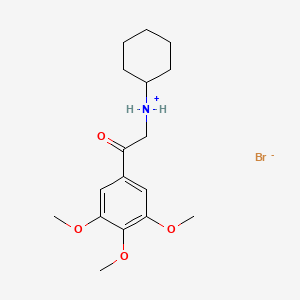
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
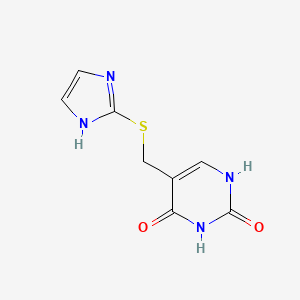
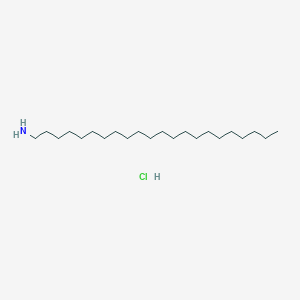
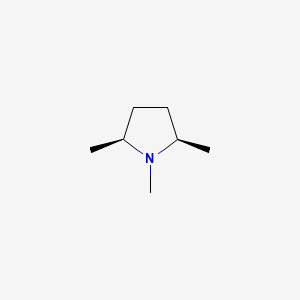
silane](/img/structure/B14700649.png)
